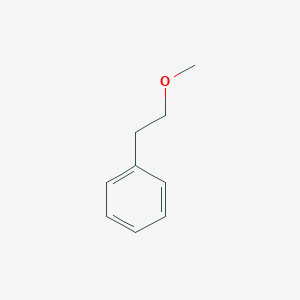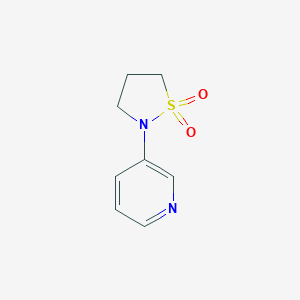
4-ブロモ-1H-ピロール-2-カルバルデヒド
概要
説明
4-Bromo-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring. It appears as a colorless to light yellow crystalline solid and is soluble in various organic solvents such as alcohols, ketones, and ethers .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 4-Bromo-1H-pyrrole-2-carbaldehyde involves the reaction of pyrrole-2-carboxylic acid with sodium bromate in acetonitrile under basic conditions to yield 4-bromo-1H-pyrrole-2-carboxylic acid. This intermediate is then acidified to produce 4-Bromo-1H-pyrrole-2-carbaldehyde .
- Another method involves the bromination of pyrrole-2-ethanone in the presence of brominating agents to directly obtain 4-Bromo-1H-pyrrole-2-carbaldehyde .
Industrial Production Methods:
- Industrially, the synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Types of Reactions:
Oxidation: 4-Bromo-1H-pyrrole-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
- Oxidation yields 4-bromo-1H-pyrrole-2-carboxylic acid.
- Reduction yields 4-bromo-1H-pyrrole-2-methanol.
- Substitution reactions yield various 4-substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-1H-pyrrole-2-carbaldehyde is a versatile intermediate in organic synthesis and has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: Compounds derived from 4-Bromo-1H-pyrrole-2-carbaldehyde have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
作用機序
Target of Action
It is known that pyrrole derivatives, in general, are often used in the synthesis of various organic compounds .
Mode of Action
It is known that pyrrole derivatives can undergo various chemical reactions, such as oxidation and reduction .
Biochemical Pathways
It is known that pyrrole derivatives can be involved in various chemical reactions, contributing to the synthesis of different organic compounds .
Result of Action
It is known that pyrrole derivatives can contribute to the synthesis of various organic compounds .
Action Environment
It is known that the reactions involving pyrrole derivatives can be influenced by factors such as temperature, ph, and the presence of catalysts .
類似化合物との比較
- 4-Bromo-2-formyl-1H-pyrrole
- 4-Bromo-1H-pyrrole-2-carboxylic acid
- 4-Bromo-1H-pyrrole-2-methanol
Comparison:
4-Bromo-2-formyl-1H-pyrrole: Similar structure but differs in the position of the formyl group.
4-Bromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
4-Bromo-1H-pyrrole-2-methanol: Contains a hydroxyl group instead of an aldehyde group, making it more suitable for further functionalization in organic synthesis.
4-Bromo-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a bromine atom and an aldehyde group, which provides a versatile platform for various chemical transformations and applications .
特性
IUPAC Name |
4-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNGQAZZSGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344803 | |
| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-33-9 | |
| Record name | 4-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)












